molecular formula C11H17N3O2 B14878662 5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione

5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14878662
M. Wt: 223.27 g/mol
InChI Key: HGPGGLYWMHMGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of cyclopentylmethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction typically requires a catalyst, such as copper(II) triflate, and is carried out under aerobic conditions to facilitate oxidative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce reduced pyrimidine derivatives.

Scientific Research Applications

5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

5-(aminomethyl)-1-(cyclopentylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H17N3O2/c12-5-9-7-14(11(16)13-10(9)15)6-8-3-1-2-4-8/h7-8H,1-6,12H2,(H,13,15,16)

InChI Key

HGPGGLYWMHMGPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2C=C(C(=O)NC2=O)CN

Origin of Product

United States

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